Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)- Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)-
Brand Name: Vulcanchem
CAS No.: 653600-78-3
VCID: VC16806386
InChI: InChI=1S/C18H21NO/c1-13-9-11-16(12-10-13)18-19(3)14(2)17(20-18)15-7-5-4-6-8-15/h4-12,14,17-18H,1-3H3/t14-,17-,18-/m0/s1
SMILES:
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol

Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)-

CAS No.: 653600-78-3

Cat. No.: VC16806386

Molecular Formula: C18H21NO

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)- - 653600-78-3

Specification

CAS No. 653600-78-3
Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
IUPAC Name (2S,4S,5R)-3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-1,3-oxazolidine
Standard InChI InChI=1S/C18H21NO/c1-13-9-11-16(12-10-13)18-19(3)14(2)17(20-18)15-7-5-4-6-8-15/h4-12,14,17-18H,1-3H3/t14-,17-,18-/m0/s1
Standard InChI Key PMCXNOIHCLVZPH-WBAXXEDZSA-N
Isomeric SMILES C[C@H]1[C@H](O[C@H](N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3
Canonical SMILES CC1C(OC(N1C)C2=CC=C(C=C2)C)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic name 3,4-dimethyl-2-(4-methylphenyl)-5-phenyloxazolidine reflects its substitution pattern: a five-membered oxazolidine ring with methyl groups at positions 3 and 4, a 4-methylphenyl group at position 2, and a phenyl group at position 5. The stereochemical descriptor (2S,4S,5R) specifies the absolute configuration of its chiral centers . Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.39 g/mol (calculated from isotopic composition) .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry NumberNot explicitly reported-
Molecular FormulaC₁₉H₂₃NO
Molecular Weight281.39 g/mol
IUPAC Name(2S,4S,5R)-3,4-dimethyl-2-(4-methylphenyl)-5-phenyloxazolidine

Stereochemistry and Conformational Analysis

The oxazolidine ring adopts a puckered conformation to minimize steric strain, with the methyl groups at C3 and C4 occupying equatorial positions. The (2S,4S,5R) configuration places the 4-methylphenyl group axially, creating a steric environment that influences reactivity and intermolecular interactions . X-ray crystallography of related oxazolidines, such as (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, reveals bond angles of 109.5° for the N-C-O moiety and torsional strain due to nonplanar ring geometry .

Physical and Chemical Properties

Solubility and Stability

Oxazolidines generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but are poorly soluble in water due to their hydrophobic aryl substituents . The presence of electron-donating methyl groups enhances stability against hydrolysis compared to unsubstituted oxazolidines. Accelerated stability studies on analogs like (4S,5R)-3-acetyl-4-methyl-5-phenyl-2-oxazolidinone show no decomposition after 24 hours in ethanol at 25°C .

Spectroscopic Characteristics

  • NMR: The 1H^1H NMR spectrum of the closely related (4S,5R)-3-acetyl-4-methyl-5-phenyl-2-oxazolidinone displays resonances at δ 7.34–7.18 (m, aromatic protons), δ 4.30–4.26 (m, H-5), and δ 1.13–1.11 (d, J = 6.7 Hz, C4 methyl) .

  • IR: Stretching vibrations at 1680 cm1^{-1} (C=O) and 1240 cm1^{-1} (C-O) are characteristic of the oxazolidinone ring .

Synthesis and Manufacturing

Hydrogenation of Oxazolidinone Precursors

A patented method for synthesizing dextroamphetamine from (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone involves catalytic hydrogenation with palladium-on-carbon (Pd/C) under mild conditions (20–25°C, 20–25 psig H₂) . Applying this approach to the target compound would require:

  • Substrate Preparation: Introducing the 4-methylphenyl group at C2 via nucleophilic substitution or Friedel-Crafts alkylation.

  • Reduction: Hydrogenation of the oxazolidinone carbonyl group to form the oxazolidine ring.

  • Workup: Acidic quenching (e.g., H₂SO₄) to isolate the product as a stable salt .

Table 2: Representative Synthetic Conditions

StepConditionsYieldSource
Hydrogenation10% Pd/C, SDA-3A, H₂ balloon85–98%
Salt Formation25% H₂SO₄, ice bath93%

Stereochemical Control

The (2S,4S,5R) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For example, the use of (4S,5R)-ephedroxane as a starting material ensures retention of stereochemistry during hydrogenation .

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